
(2-Amino-5-nitrophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position on a phenyl ring, which is further bonded to an arsonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-nitrophenyl)arsonic acid typically involves the nitration of aniline derivatives followed by the introduction of the arsonic acid group. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Arsonation: The nitrated product is then reacted with arsenic acid or its derivatives under controlled conditions to form the arsonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Amino-5-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Arsenic oxides and other higher oxidation state compounds.
Reduction: (2,5-Diaminophenyl)arsonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2-Amino-5-nitrophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and as an additive in certain industrial processes.
作用機序
The mechanism of action of (2-Amino-5-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. The nitro and arsonic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Arsanilic acid: Similar structure but lacks the nitro group.
Nitarsone: Contains a nitro group but differs in the position and structure of the arsonic acid group.
Uniqueness
(2-Amino-5-nitrophenyl)arsonic acid is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
55101-01-4 |
|---|---|
分子式 |
C6H7AsN2O5 |
分子量 |
262.05 g/mol |
IUPAC名 |
(2-amino-5-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O5/c8-6-2-1-4(9(13)14)3-5(6)7(10,11)12/h1-3H,8H2,(H2,10,11,12) |
InChIキー |
YSVBXRJLRFDDFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[As](=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
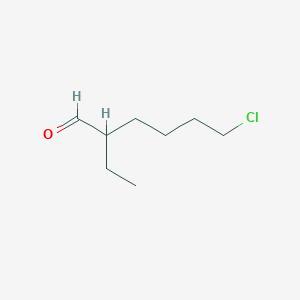
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
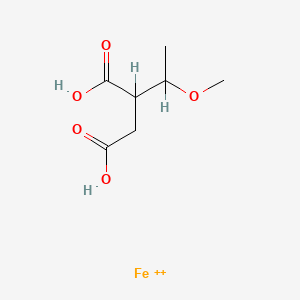
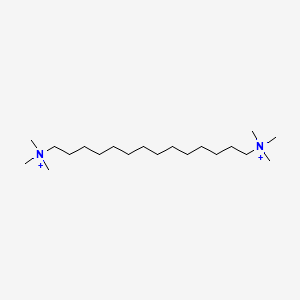
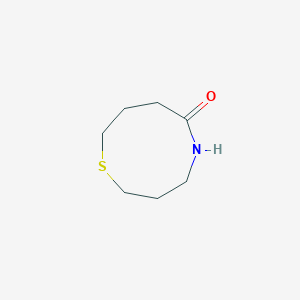
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
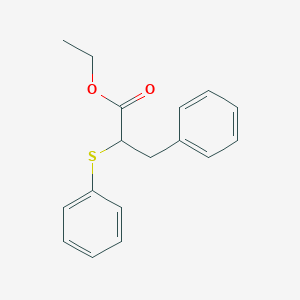
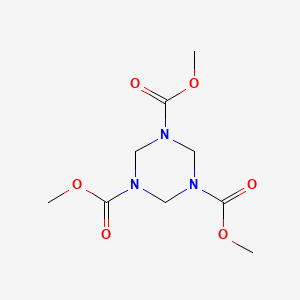
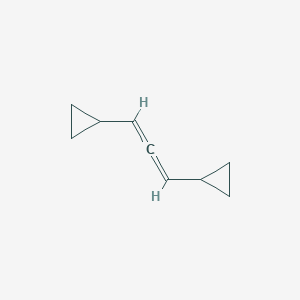
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
